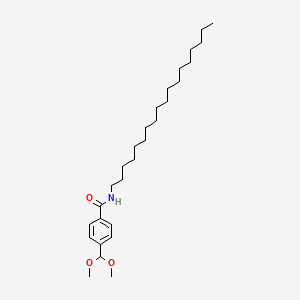
1,8-Diethoxy-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Diethoxy-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Diethoxy-9H-xanthen-9-one typically involves the reaction of appropriate starting materials under specific conditions. One common method is the cyclization of benzophenone derivatives, which are easily accessed through the reaction of polyoxygenated aromatic compounds with benzoic acid derivatives. The cyclization process usually involves the use of dehydrating agents such as acetic anhydride or zinc chloride/phosphoryl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating and other advanced techniques can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,8-Diethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the xanthone scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
1,8-Diethoxy-9H-xanthen-9-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,8-Diethoxy-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to modulate various biological responses, such as inhibiting enzymes or interacting with cellular receptors. For example, it may exert antioxidant effects by activating the Nrf2 pathway, which regulates the expression of antioxidant proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,8-Diethoxy-9H-xanthen-9-one include other xanthone derivatives, such as:
- 1,8-Dihydroxy-9H-xanthen-9-one
- 3,6-Dimethoxy-9H-xanthen-9-one
- 7-Bromo-1,3-dihydroxy-9H-xanthen-9-one
Uniqueness
This compound stands out due to its specific functional groups, which confer unique chemical and biological properties. Its diethoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
168299-26-1 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
1,8-diethoxyxanthen-9-one |
InChI |
InChI=1S/C17H16O4/c1-3-19-11-7-5-9-13-15(11)17(18)16-12(20-4-2)8-6-10-14(16)21-13/h5-10H,3-4H2,1-2H3 |
InChI Key |
UDGPKROUFHAURA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1C(=O)C3=C(O2)C=CC=C3OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
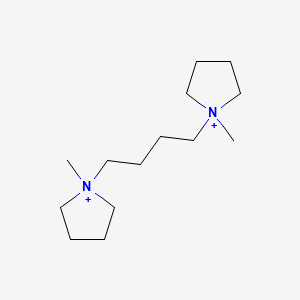
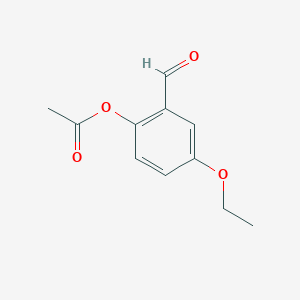
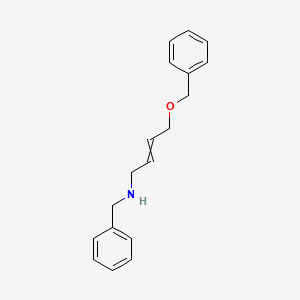

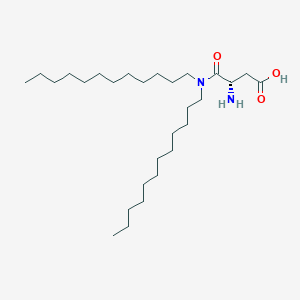
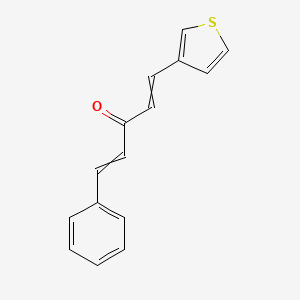
![3-([2,2'-Bipyridin]-4-yl)phenol](/img/structure/B14266480.png)
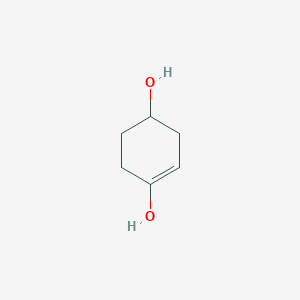
![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
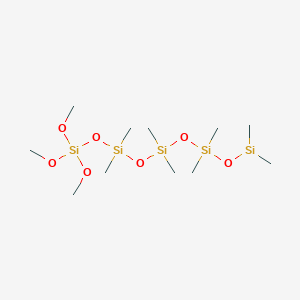
![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)
